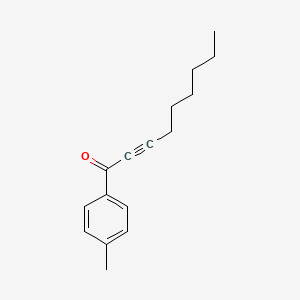

2-Nonyn-1-one, 1-(4-methylphenyl)-

Description

Contextualization within Contemporary Organic Synthesis and Chemical Sciences

In the realm of modern organic synthesis, the pursuit of efficient and selective methods for constructing complex molecular architectures is paramount. Aryl alkynyl ketones, including 2-Nonyn-1-one, 1-(4-methylphenyl)-, serve as crucial intermediates in the synthesis of a wide array of more complex molecules. Their reactivity allows for a variety of chemical transformations, making them valuable precursors in the development of pharmaceuticals, agrochemicals, and functional materials. The synthesis of such ketones often involves well-established reactions like the Sonogashira coupling, which joins a terminal alkyne with an aryl halide, or the acylation of an organometallic reagent derived from an alkyne. researchgate.net

Significance of Multifunctionalized Organic Compounds in Enabling Chemical Diversity

Multifunctionalized organic compounds, those possessing several reactive sites or functional groups, are instrumental in generating chemical diversity. The structure of 2-Nonyn-1-one, 1-(4-methylphenyl)- embodies this principle, featuring a ketone, an alkyne, and an aryl group. Each of these components can be selectively targeted and modified, leading to a vast number of derivatives with potentially unique properties. This ability to readily create a library of related but distinct molecules is a cornerstone of modern drug discovery and materials science, where the exploration of a broad chemical space is essential for identifying lead compounds with desired activities. The presence of multiple functionalities allows for the systematic variation of a molecule's properties, such as its size, shape, and electronic distribution, which in turn influences its biological activity or material characteristics. scilit.com

Scope and Objectives of Academic Research Focused on 2-Nonyn-1-one, 1-(4-methylphenyl)-

Academic research on 2-Nonyn-1-one, 1-(4-methylphenyl)- and its analogs is primarily driven by the desire to understand and exploit the unique reactivity of the ynone functionality. Investigations often focus on developing novel synthetic methodologies that utilize this compound as a key building block. For instance, the electrophilic nature of the carbonyl carbon and the β-alkynyl carbon makes them susceptible to nucleophilic attack, while the alkyne can participate in various cycloaddition reactions. researchgate.net Research objectives typically include the synthesis of heterocyclic compounds, the exploration of new catalytic transformations, and the evaluation of the biological or material properties of the resulting products.

While specific, in-depth research articles solely dedicated to 2-Nonyn-1-one, 1-(4-methylphenyl)- are not abundant in publicly accessible literature, its chemical properties and reactivity can be inferred from studies on closely related aryl alkynyl ketones. The general reactivity patterns and synthetic utility established for this class of compounds provide a solid framework for understanding the potential of this specific molecule.

Structure

3D Structure

Properties

CAS No. |

603126-32-5 |

|---|---|

Molecular Formula |

C16H20O |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

1-(4-methylphenyl)non-2-yn-1-one |

InChI |

InChI=1S/C16H20O/c1-3-4-5-6-7-8-9-16(17)15-12-10-14(2)11-13-15/h10-13H,3-7H2,1-2H3 |

InChI Key |

MNGUORBSIAHVQD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC#CC(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Nonyn 1 One, 1 4 Methylphenyl

Exploration of Sustainable and Green Chemistry Principles in Synthetic Route Design

Catalyst Recycling and Reusability in Synthetic Protocols

A significant focus in modern synthetic chemistry is the development of sustainable processes, with catalyst recycling being a cornerstone of this effort. In the context of Sonogashira couplings used to produce ynones, the development of heterogeneous or immobilized catalysts is crucial. These systems prevent the loss of expensive and often toxic heavy metal catalysts and allow for their repeated use.

Research has demonstrated the efficacy of palladium complexes immobilized on various solid supports for Sonogashira reactions. These supported catalysts can be easily recovered from the reaction mixture by simple filtration and reused in subsequent batches, often with minimal loss of activity. For instance, N-heterocyclic carbene (NHC)-palladium complexes have been immobilized on supports like silica, alumina, and titania. cam.ac.uk These catalysts have shown high efficiency and stability in the coupling of aryl bromides with phenylacetylene, a reaction analogous to the synthesis of the target ynone. cam.ac.uk

The performance of such recyclable catalysts is typically evaluated by tracking the product yield over several consecutive cycles. While specific data on the synthesis of 2-Nonyn-1-one, 1-(4-methylphenyl)- is not extensively documented, the results from analogous systems provide a strong indication of potential applicability.

| Catalyst System | Support Material | Substrate Scope Example | Number of Cycles | Reported Yield Range | Reference |

|---|---|---|---|---|---|

| Pd-NHC Complex | Alumina (Al₂O₃) | Aryl Bromides + Phenylacetylene | 4 | >80% | cam.ac.uk |

| Pd Nanoparticles | Smopex®-234 Fiber | Acyl Chlorides + Terminal Alkynes | 5 | Maintained Efficiency | researchgate.net |

| Fe₃O₄@SiO₂–NHC–Pd(II) | Magnetic Nanoparticles | Aryl Halides + Terminal Alkynes | Not Specified | Satisfactory to High | rsc.org |

| Pd/PVPy | Poly(4-vinylpyridine) | Acyl Chlorides + Terminal Alkynes | 4-6 | Mostly Excellent | researchgate.net |

These heterogeneous systems not only facilitate catalyst recovery but also often operate under milder, copper-free conditions, which further enhances the environmental credentials of the synthesis. rsc.orgresearchgate.net The use of magnetic nanoparticles as a support, for example, allows for particularly easy separation of the catalyst from the reaction medium. rsc.org

Stereochemical Control in Potential Chiral Derivatizations of 2-Nonyn-1-one, 1-(4-methylphenyl)-

The ynone functional group, with its conjugated ketone and alkyne, is a versatile platform for further chemical modification. A key area of interest is the introduction of chirality, leading to enantiomerically enriched molecules that are highly valuable in pharmaceutical and materials science. For a molecule like 2-Nonyn-1-one, 1-(4-methylphenyl)-, stereochemical control can be exerted through various asymmetric reactions targeting either the carbonyl or the alkyne group.

One of the most direct potential derivatizations is the asymmetric reduction of the ketone to a secondary alcohol, which would generate a chiral propargylic alcohol. This transformation can be achieved with high enantioselectivity using well-established catalytic systems. The Noyori asymmetric hydrogenation, which employs ruthenium catalysts with chiral BINAP ligands, is highly effective for the reduction of aryl ketones. wikipedia.org Another powerful method is the CBS reduction, which uses a chiral oxazaborolidine catalyst.

Furthermore, the carbon atom alpha to the carbonyl group presents an opportunity for asymmetric functionalization. nih.govnih.gov Although challenging due to the multiple reactive sites in ynones, methods have been developed for the asymmetric α-functionalization of simple ynones. nih.gov For example, a gold-catalyzed multicomponent reaction can be followed by an asymmetric fluorination catalyzed by a chiral phosphoric acid, yielding α-fluoro, α-alkynyl ynones with high enantiomeric excess. nih.govnih.gov

Conjugate additions to the alkyne, cycloaddition reactions like the Diels-Alder reaction, and other enantioselective transformations also represent potential pathways for chiral derivatization. rsc.orgwikipedia.org The table below summarizes findings for asymmetric reactions on substrates analogous to 2-Nonyn-1-one, 1-(4-methylphenyl)-, illustrating the potential for stereochemical control.

| Reaction Type | Substrate Class | Catalyst/Reagent Type | Key Finding/Result | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Diynones (Alkyl-substituted) | Chiral Ruthenium Complex | High conversion and enantioselectivity. | nih.gov |

| Asymmetric α-Difunctionalization | Ynones | Gold catalyst / Chiral Phosphoric Acid | Generates α-quaternary stereocenters with high yield and ee. | nih.govnih.gov |

| Asymmetric Bioreduction | 1-Aryl-2-(azaaryl)ethanones | Ketoreductases (KREDs) | Yields chiral alcohols with very high yield and >99% ee. | nih.gov |

| Asymmetric Hydrogenation | Aryl Ketones | BINAP/Diamine-Ru Catalyst | Effective for both functionalized and simple ketones. | wikipedia.org |

These examples underscore the significant potential for creating chiral derivatives from achiral ynone precursors like 2-Nonyn-1-one, 1-(4-methylphenyl)-. The choice of catalyst and reaction conditions allows for precise control over the stereochemical outcome, opening avenues to novel and complex molecular architectures. rsc.orgwikipedia.org

Mechanistic Investigations of Reactions Involving 2 Nonyn 1 One, 1 4 Methylphenyl

Elucidation of Detailed Reaction Pathways and Intermediates

Probing Transition States and Reaction Coordinate Analysis

Currently, there are no published studies that have probed the transition states or conducted a reaction coordinate analysis for any reaction specifically involving 2-Nonyn-1-one, 1-(4-methylphenyl)- . Such studies, typically employing computational chemistry methods like Density Functional Theory (DFT), would be instrumental in understanding the energy profiles of its potential transformations. Theoretical calculations could predict the geometries and energies of transition states, providing a deeper understanding of the factors controlling reaction rates and selectivity.

Kinetic Studies and Determination of Activation Parameters

A thorough search of the scientific literature did not yield any kinetic studies performed on reactions of 2-Nonyn-1-one, 1-(4-methylphenyl)- . Consequently, no activation parameters (such as activation energy, enthalpy, or entropy) have been determined. Experimental kinetic studies, for instance, by monitoring reaction progress using techniques like NMR or UV-Vis spectroscopy under various conditions (temperature, concentration), would be necessary to gather this fundamental data.

Role of Catalysis in Modulating Reactivity and Selectivity

While catalysis is a cornerstone of modern organic synthesis, specific applications to 2-Nonyn-1-one, 1-(4-methylphenyl)- are not documented. The following areas represent significant opportunities for research.

Homogeneous Catalysis in Transformations of 2-Nonyn-1-one, 1-(4-methylphenyl)-

There is a lack of reported research on the use of homogeneous catalysts for transformations of 2-Nonyn-1-one, 1-(4-methylphenyl)- . The presence of the alkyne and ketone functionalities suggests that a wide array of homogeneous metal catalysts (e.g., based on palladium, gold, rhodium, or copper) could be employed to effect reactions such as hydrofunctionalization, cyclization, or cross-coupling. Mechanistic studies in this area would focus on identifying the active catalytic species, understanding ligand effects, and elucidating the elementary steps of the catalytic cycle.

Heterogeneous Catalytic Systems for Conversion of 2-Nonyn-1-one, 1-(4-methylphenyl)-

No studies have been found that investigate the use of heterogeneous catalysts for the conversion of 2-Nonyn-1-one, 1-(4-methylphenyl)- . Heterogeneous systems, such as metals supported on solid materials (e.g., palladium on carbon), offer advantages in terms of catalyst recovery and reuse. Research could explore selective hydrogenations of the alkyne or reductions of the ketone, with mechanistic work focusing on surface-adsorbed intermediates and the role of the support material.

Organocatalytic Approaches to Functionalization

The application of organocatalysis to 2-Nonyn-1-one, 1-(4-methylphenyl)- remains an unexplored field. Chiral organocatalysts, for example, could be used to achieve enantioselective additions to the ketone or conjugate additions to the α,β-unsaturated system that could be formed from the ynone. Mechanistic investigations would involve identifying key non-covalent interactions and understanding the mode of activation by the catalyst.

Influence of Solvent Environment on Reaction Mechanisms and Rates

The solvent in which a reaction is conducted can profoundly influence its mechanism and rate by stabilizing or destabilizing reactants, transition states, and intermediates. For reactions involving ynones like 2-Nonyn-1-one, 1-(4-methylphenyl)-, which possess both a polar carbonyl group and a polarizable alkyne moiety, solvent effects are particularly significant. The outcomes of reactions such as nucleophilic additions and cycloadditions can be tuned by the appropriate choice of solvent.

In the context of nucleophilic conjugate additions to activated alkynes, a class of reactions highly relevant to ynones, solvent polarity plays a crucial role. Generally, polar solvents are observed to enhance reaction rates. This is attributed to the stabilization of the charged transition states that are common in these mechanisms. For instance, in a Michael-type addition, the development of negative charge on the ynone framework during the nucleophilic attack is better accommodated by polar solvent molecules. A detailed study on the uncatalyzed addition of thiophenol to ethyl propiolate, an activated alkyne structurally related to the ynone , demonstrates this trend clearly. nih.gov As shown in the table below, polar solvents like methanol (B129727), acetonitrile, and dimethylformamide result in significantly higher yields in shorter reaction times compared to nonpolar solvents like toluene (B28343) and n-hexane. nih.gov Water, being highly polar, facilitates near-quantitative conversion in a remarkably short period. nih.gov This suggests that for a nucleophilic attack on 2-Nonyn-1-one, 1-(4-methylphenyl)-, polar protic or aprotic solvents would likely accelerate the reaction.

Conversely, for pericyclic reactions such as 1,3-dipolar cycloadditions, the influence of solvent polarity is often less pronounced. wikipedia.org These reactions typically proceed through a concerted mechanism involving a transition state that is not significantly more polar than the reactants. wikipedia.org Therefore, changes in solvent polarity may not dramatically alter the reaction rate. wikipedia.org However, in cases where the cycloaddition can proceed through a stepwise mechanism involving a zwitterionic intermediate, polar solvents can significantly lower the activation barrier and accelerate the reaction by stabilizing this charged intermediate. The choice between a concerted and a stepwise pathway can thus be influenced by the solvent environment.

Interactive Data Table: Reaction between Thiophenol and Ethyl Propiolate in Various Solvents

| Solvent | Dielectric Constant (ε) | Reaction Time (min) | Yield (%) |

| n-Hexane | 1.88 | 180 | 25 |

| Toluene | 2.38 | 180 | 38 |

| Tetrahydrofuran (THF) | 7.58 | 60 | 65 |

| Dichloromethane (DCM) | 8.93 | 45 | 75 |

| Methanol (MeOH) | 32.7 | 30 | 82 |

| Acetonitrile (MeCN) | 37.5 | 20 | 88 |

| Dimethylformamide (DMF) | 38.3 | 15 | 92 |

| Water (H₂O) | 80.1 | 5 | 98 |

Data is for the reaction of thiophenol with ethyl propiolate and is illustrative of solvent effects on nucleophilic additions to activated alkynes. nih.gov

Integration of Computational and Spectroscopic Techniques for Mechanistic Insights

A comprehensive understanding of the reaction mechanisms of compounds like 2-Nonyn-1-one, 1-(4-methylphenyl)- is achieved through the powerful synergy of computational and spectroscopic techniques. This integrated approach allows for the detailed characterization of reaction pathways, intermediates, and transition states that may be difficult to observe through experimental methods alone.

Computational modeling , primarily using Density Functional Theory (DFT), has become an indispensable tool for mechanistic investigations. DFT calculations can provide valuable information on the geometries and energies of reactants, products, and key intermediates. Furthermore, the transition state structures for various possible reaction pathways can be located and their activation energies calculated, allowing for the prediction of the most favorable mechanism. For instance, in cycloaddition reactions involving ynones, DFT can help distinguish between a concerted and a stepwise pathway by comparing the energy barriers of the respective transition states. elsevierpure.com Computational studies can also predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data to validate the proposed structures of intermediates. nih.gov

Spectroscopic techniques provide the experimental evidence to support or refute computationally proposed mechanisms. In-situ spectroscopic methods are particularly valuable as they allow for the monitoring of a reaction as it progresses, enabling the detection of transient intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. One- and two-dimensional NMR techniques can confirm the structure of the final products and, in some cases, identify reaction intermediates. elsevierpure.com For example, in the study of a 1,3-dipolar cycloaddition, detailed NMR analysis was crucial in determining the regio- and stereochemistry of the products, which in turn provided insight into the reaction mechanism. elsevierpure.com

Infrared (IR) spectroscopy , especially when used in-situ (e.g., ReactIR), can track the disappearance of reactants and the appearance of products by monitoring characteristic vibrational bands. For a reaction involving 2-Nonyn-1-one, 1-(4-methylphenyl)-, the stretching frequencies of the carbonyl (C=O) and alkyne (C≡C) groups would be particularly informative. Changes in these frequencies can indicate the formation of intermediates where the electronic structure of the ynone is perturbed.

The integration of these techniques provides a robust framework for mechanistic analysis. For example, a proposed reaction mechanism for an ynone can be modeled using DFT to predict the structures and relative energies of intermediates and transition states. The calculated NMR and IR data for these species can then be compared with experimental spectra. A strong correlation between the calculated and observed data lends significant support to the proposed mechanism. This combined approach has been successfully applied to understand the regioselectivity and stereoselectivity of various reactions involving complex organic molecules. elsevierpure.comelsevierpure.com

Derivatization and Transformational Chemistry of 2 Nonyn 1 One, 1 4 Methylphenyl

Chemoselective Functionalization of the Alkynyl Moiety

The electron-deficient nature of the alkyne in 2-Nonyn-1-one, 1-(4-methylphenyl)-, conferred by the adjacent carbonyl group, makes it a prime target for a variety of addition and cycloaddition reactions.

Hydration and Hydroamination Reactions of the Triple Bond

The triple bond of 2-Nonyn-1-one, 1-(4-methylphenyl)- is susceptible to hydration and hydroamination reactions, which are fundamental transformations for the synthesis of β-dicarbonyl compounds and β-enaminones, respectively.

Hydration: The acid-catalyzed hydration of ynones typically proceeds with high regioselectivity to afford 1,3-dicarbonyl compounds. In the case of 2-Nonyn-1-one, 1-(4-methylphenyl)-, this would involve the Markovnikov addition of water across the triple bond, leading to the formation of an enol intermediate that would tautomerize to the more stable β-diketone.

Table 1: Illustrative Hydration of 2-Nonyn-1-one, 1-(4-methylphenyl)-

| Reactant | Reagents and Conditions | Expected Product |

| 2-Nonyn-1-one, 1-(4-methylphenyl)- | H₂SO₄ (cat.), HgSO₄ (cat.), H₂O | 1-(4-methylphenyl)nonane-1,3-dione |

Hydroamination: The addition of amines to the triple bond of ynones, or hydroamination, provides access to valuable β-enaminones. This reaction can be catalyzed by various metals or proceed under thermal conditions, with the regioselectivity often favoring the formation of the isomer where the nitrogen atom is attached to the β-carbon.

Table 2: Illustrative Hydroamination of 2-Nonyn-1-one, 1-(4-methylphenyl)-

| Reactant | Reagents and Conditions | Expected Product |

| 2-Nonyn-1-one, 1-(4-methylphenyl)- | Aniline, CuI (cat.), solvent (e.g., Toluene), heat | (Z)-3-amino-1-(p-tolyl)non-2-en-1-one derivative |

Cycloaddition Chemistry (e.g., [3+2] Azide-Alkyne Cycloaddition)

The alkynyl group of 2-Nonyn-1-one, 1-(4-methylphenyl)- is an excellent dienophile and dipolarophile, readily participating in cycloaddition reactions to construct various heterocyclic systems. The Huisgen [3+2] azide-alkyne cycloaddition, a cornerstone of "click chemistry," is a prime example. wikipedia.orgnih.gov This reaction would lead to the formation of a 1,2,3-triazole derivative with high regioselectivity, typically yielding the 1,4-disubstituted isomer when catalyzed by copper(I). wikipedia.org

Table 3: Illustrative [3+2] Azide-Alkyne Cycloaddition of 2-Nonyn-1-one, 1-(4-methylphenyl)-

| Reactant | Reagents and Conditions | Expected Product |

| 2-Nonyn-1-one, 1-(4-methylphenyl)- | Benzyl (B1604629) azide, CuSO₄·5H₂O, Sodium ascorbate, solvent (e.g., t-BuOH/H₂O) | 1-benzyl-4-(1-oxo-1-(p-tolyl)nonan-2-yl)-1H-1,2,3-triazole |

Metal-Catalyzed Cross-Coupling Reactions at the Alkynyl Carbon

While the terminal carbon of the nonyne chain offers a site for classic Sonogashira-type couplings, the internal alkyne of 2-Nonyn-1-one, 1-(4-methylphenyl)- can also participate in various metal-catalyzed cross-coupling reactions, often following initial functionalization. For instance, hydrostannylation or hydroboration of the alkyne can generate vinylstannane or vinylborane (B8500763) intermediates, which can then undergo Stille or Suzuki cross-coupling reactions with a variety of electrophiles.

Reactivity Profiles of the Ketone Functionality

The carbonyl group of 2-Nonyn-1-one, 1-(4-methylphenyl)- exhibits the classic electrophilic character of a ketone, making it a target for nucleophilic attack. Furthermore, the presence of α-protons allows for the formation of enolates and subsequent functionalization at the α-position.

Nucleophilic Addition Reactions to the Carbonyl Group

A wide range of nucleophiles can add to the carbonyl carbon of 2-Nonyn-1-one, 1-(4-methylphenyl)-, leading to the formation of tertiary alcohols. masterorganicchemistry.comyoutube.comacademie-sciences.frrsc.org The choice of nucleophile and reaction conditions can influence whether 1,2-addition to the carbonyl or 1,4-conjugate addition to the α,β-unsaturated system occurs. Strong, hard nucleophiles like Grignard reagents or organolithium compounds are expected to favor 1,2-addition.

Table 4: Illustrative Nucleophilic Addition to the Carbonyl of 2-Nonyn-1-one, 1-(4-methylphenyl)-

| Reactant | Reagents and Conditions | Expected Product |

| 2-Nonyn-1-one, 1-(4-methylphenyl)- | Phenylmagnesium bromide, THF, then H₃O⁺ workup | 1-phenyl-1-(p-tolyl)non-2-yn-1-ol |

Enolate Chemistry and Alpha-Functionalization of 2-Nonyn-1-one, 1-(4-methylphenyl)-

The methylene (B1212753) group alpha to the carbonyl in 2-Nonyn-1-one, 1-(4-methylphenyl)- possesses acidic protons that can be abstracted by a suitable base to form an enolate. masterorganicchemistry.comnih.govyoutube.comkhanacademy.orgyoutube.com This enolate is a powerful nucleophile and can react with various electrophiles, allowing for the introduction of a wide range of functional groups at the α-position. The choice of base and reaction conditions can be crucial for controlling the regioselectivity of enolate formation, although in this specific case, only one set of α-protons is available for deprotonation.

Table 5: Illustrative Alpha-Functionalization of 2-Nonyn-1-one, 1-(4-methylphenyl)- via its Enolate

| Reactant | Reagents and Conditions | Expected Product |

| 2-Nonyn-1-one, 1-(4-methylphenyl)- | 1. Lithium diisopropylamide (LDA), THF, -78 °C; 2. Methyl iodide | 2-methyl-1-(p-tolyl)non-2-yn-1-one |

Reductive and Oxidative Transformations of the Ketone

The carbonyl and alkyne moieties of 2-Nonyn-1-one, 1-(4-methylphenyl)- are prime targets for reduction and oxidation, leading to a variety of valuable products.

The ketone functionality can be selectively reduced to the corresponding secondary alcohol, 1-(4-methylphenyl)non-2-yn-1-ol , using mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comnumberanalytics.com This reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature and generally proceeds with high yield. numberanalytics.com The resulting propargyl alcohol is a key intermediate for the synthesis of various other compounds.

Catalytic hydrogenation offers a pathway to further reduction. Depending on the catalyst and reaction conditions, different products can be obtained. Using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃ with lead acetate (B1210297) and quinoline), the alkyne can be selectively reduced to a cis-alkene, yielding (Z)-1-(4-methylphenyl)non-2-en-1-one . In contrast, complete saturation of both the alkyne and the ketone can be achieved with more active catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere, leading to the formation of 1-(4-methylphenyl)nonan-1-ol . masterorganicchemistry.comlibretexts.org

Oxidative cleavage of the carbon-carbon triple bond presents another powerful transformation. Ozonolysis (O₃) followed by an oxidative workup (e.g., with hydrogen peroxide) will cleave the alkyne, yielding 4-methylbenzoic acid and heptanoic acid . masterorganicchemistry.commasterorganicchemistry.comnumberanalytics.com This method provides a route to carboxylic acids from the ynone precursor.

Table 1: Reductive and Oxidative Transformations

| Transformation | Reagent(s) | Product(s) |

|---|---|---|

| Ketone Reduction | NaBH₄, CH₃OH | 1-(4-methylphenyl)non-2-yn-1-ol |

| Alkyne Partial Reduction | H₂, Lindlar's Catalyst | (Z)-1-(4-methylphenyl)non-2-en-1-one |

| Complete Reduction | H₂, Pd/C | 1-(4-methylphenyl)nonan-1-ol |

| Oxidative Cleavage | 1. O₃ 2. H₂O₂ | 4-methylbenzoic acid and Heptanoic acid |

Selective Transformations Involving the Aromatic Ring

The 4-methylphenyl (p-tolyl) group in 2-Nonyn-1-one, 1-(4-methylphenyl)- is amenable to a range of electrophilic aromatic substitution and C-H activation strategies, allowing for further functionalization of the molecule.

Electrophilic Aromatic Substitution and Directed Functionalization

The methyl group on the aromatic ring is an ortho-, para-directing and activating group for electrophilic aromatic substitution. However, the ketone group is a deactivating meta-director. The combined effect of these two groups directs incoming electrophiles primarily to the positions ortho to the methyl group.

For instance, electrophilic bromination using reagents like N-Bromosuccinimide (NBS) in the presence of an acid catalyst can introduce a bromine atom onto the aromatic ring, yielding 1-(3-bromo-4-methylphenyl)-2-nonyn-1-one . wikipedia.orgyoutube.com The reaction conditions can be tuned to favor monobromination.

Friedel-Crafts acylation, another classic electrophilic aromatic substitution, can be employed to introduce an acyl group. sigmaaldrich.comorganic-chemistry.orgmasterorganicchemistry.com For example, reaction with acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃) would be expected to yield 1-(3-acetyl-4-methylphenyl)-2-nonyn-1-one . It is important to note that the ketone moiety of the starting material can coordinate with the Lewis acid, potentially requiring stoichiometric amounts of the catalyst. masterorganicchemistry.com

Table 2: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent(s) | Major Product |

|---|---|---|

| Bromination | NBS, Acid Catalyst | 1-(3-bromo-4-methylphenyl)-2-nonyn-1-one |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(3-acetyl-4-methylphenyl)-2-nonyn-1-one |

C-H Activation Strategies for Aryl Ring Modification

Modern synthetic methods offer powerful tools for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. The ketone carbonyl in 2-Nonyn-1-one, 1-(4-methylphenyl)- can act as a directing group in transition metal-catalyzed C-H activation reactions, typically favoring ortho-functionalization. nih.govnih.gov

Palladium-catalyzed C-H arylation, for instance, can be used to form a new carbon-carbon bond at the position ortho to the ketone. nih.gov While specific examples for this exact substrate are not prevalent in the literature, related systems demonstrate the feasibility of reacting the C-H bond ortho to the carbonyl with aryl halides in the presence of a palladium catalyst and a suitable ligand. Similarly, rhodium-catalyzed C-H activation presents another avenue for the introduction of new functional groups. princeton.edursc.org These methods offer a direct route to biaryl structures or other substituted derivatives.

Exploration of Tandem and Cascade Reactions Utilizing Multiple Functional Groups within 2-Nonyn-1-one, 1-(4-methylphenyl)-

The concurrent presence of the ketone, alkyne, and aromatic ring in 2-Nonyn-1-one, 1-(4-methylphenyl)- opens up exciting possibilities for tandem and cascade reactions, where multiple bond-forming events occur in a single operation. These processes are highly efficient in building molecular complexity from simple starting materials.

One common tandem reaction involving ynones is a Michael addition followed by a cyclization. For example, a nucleophile such as a malonate ester can add to the β-carbon of the alkyne (a Michael addition), and the resulting enolate can then attack the ketone carbonyl in an intramolecular fashion, leading to the formation of a new ring system. rsc.org

Cascade reactions involving bifunctional nucleophiles are also a powerful strategy. For instance, a reagent containing both a nucleophilic amine and another reactive group could first react with the alkyne, followed by a series of intramolecular transformations involving the ketone and the aromatic ring to construct complex heterocyclic scaffolds. The reactivity of ynones in such cascade processes has been demonstrated to yield diverse and structurally intricate molecules.

The exploration of such tandem and cascade reactions with 2-Nonyn-1-one, 1-(4-methylphenyl)- as the starting material holds significant potential for the rapid and efficient synthesis of novel and complex chemical entities with potential applications in various fields of chemical science.

Advanced Characterization Methodologies for Structural and Electronic Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environments of the protons and carbons. For 2-Nonyn-1-one, 1-(4-methylphenyl)-, the predicted chemical shifts are based on known values for similar structural motifs like p-methylacetophenone and long-chain alkynes. nih.govopenochem.orgoregonstate.eduorganicchemistrydata.org

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.eduyoutube.com For the target molecule, COSY would show correlations between the aromatic protons on the 4-methylphenyl ring, as well as along the heptyl chain attached to the alkyne.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J C-H coupling). sdsu.educolumbia.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Nonyn-1-one, 1-(4-methylphenyl)-

| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted HMBC Correlations (from ¹H to ¹³C) |

| 1 | ~185.0 | - | - | - |

| 2 | ~85.0 | - | - | - |

| 3 | ~95.0 | - | - | - |

| 4 | ~25.0 | ~2.40 | t | C-2, C-3, C-5, C-6 |

| 5 | ~28.0 | ~1.60 | p | C-4, C-6, C-7 |

| 6 | ~29.0 | ~1.30 | m | C-4, C-5, C-7, C-8 |

| 7 | ~31.0 | ~1.30 | m | C-5, C-6, C-8, C-9 |

| 8 | ~22.5 | ~1.30 | m | C-6, C-7, C-9 |

| 9 | ~14.0 | ~0.90 | t | C-7, C-8 |

| 1' | ~135.0 | - | - | - |

| 2', 6' | ~129.5 | ~7.85 | d | C-1, C-4', C-1' |

| 3', 5' | ~129.0 | ~7.25 | d | C-1', C-4', C-7' |

| 4' | ~144.0 | - | - | - |

| 7' | ~21.5 | ~2.40 | s | C-3', C-4', C-5' |

Chemical shifts are hypothetical and based on analogous structures. Actual values may vary.

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure of solid materials at a molecular level. nih.govrsc.org It is particularly valuable for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. researchgate.neteuropeanpharmaceuticalreview.com Different polymorphs can have distinct physical properties. ssNMR can detect subtle differences in molecular conformation and packing within the crystal lattice, which manifest as changes in chemical shifts and relaxation times. dur.ac.uk For 2-Nonyn-1-one, 1-(4-methylphenyl)-, ssNMR would be instrumental in identifying and quantifying different polymorphic forms, ensuring the consistency of the solid-state structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

For 2-Nonyn-1-one, 1-(4-methylphenyl)-, the key expected vibrational bands would be:

C=O Stretch: A strong absorption in the IR spectrum, typically around 1685 cm⁻¹, characteristic of an aryl ketone.

C≡C Stretch: A weak to medium absorption in the IR spectrum between 2100-2260 cm⁻¹. orgchemboulder.comlibretexts.org This band is often stronger and more readily observed in the Raman spectrum, especially for internal alkynes. acs.orgnih.gov

Aromatic C=C Stretches: Multiple bands in the region of 1600-1450 cm⁻¹.

Aliphatic C-H Stretches: Bands just below 3000 cm⁻¹.

Table 2: Predicted Vibrational Frequencies for 2-Nonyn-1-one, 1-(4-methylphenyl)-

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C=O (Aryl Ketone) | ~1685 | ~1685 | Strong (IR), Medium (Raman) |

| C≡C (Internal Alkyne) | ~2230 | ~2230 | Weak (IR), Strong (Raman) |

| Aromatic C=C | ~1605, 1575, 1495 | ~1605, 1575 | Medium to Strong |

| Aromatic C-H | ~3050 | ~3050 | Medium |

| Aliphatic C-H | ~2960-2850 | ~2960-2850 | Medium to Strong |

Frequencies are hypothetical and based on characteristic group frequencies.

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which allows for the calculation of its molecular formula. For 2-Nonyn-1-one, 1-(4-methylphenyl)- (C₁₆H₂₀O), the expected exact mass would be precisely determined.

The fragmentation pattern in the mass spectrum provides valuable structural information. For aromatic ketones, a common fragmentation is the alpha-cleavage to form an acylium ion. whitman.eduwikipedia.org

Predicted fragmentation pathways for 2-Nonyn-1-one, 1-(4-methylphenyl)- include:

Formation of the 4-methylbenzoyl cation: Cleavage of the bond between the carbonyl carbon and the alkyne would result in a prominent peak at m/z 119.

Loss of the heptyl chain: Fragmentation at various points along the alkyl chain.

McLafferty rearrangement: If applicable, this could lead to specific neutral losses. wikipedia.org

Table 3: Predicted Key Mass Spectrometry Fragments for 2-Nonyn-1-one, 1-(4-methylphenyl)-

| m/z | Proposed Fragment |

| 228 | [M]⁺ (Molecular Ion) |

| 119 | [CH₃C₆H₄CO]⁺ (4-methylbenzoyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement of benzyl (B1604629) moiety) |

m/z values are based on the most common isotopes.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Characterization of Electronic Structure and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iqmsu.edu Aromatic ketones typically exhibit characteristic absorptions due to π→π* and n→π* transitions. For 2-Nonyn-1-one, 1-(4-methylphenyl)-, the conjugated system of the aromatic ring and the carbonyl group is expected to result in strong UV absorption.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. biocompare.comyoutube.com While not all molecules are fluorescent, the photophysical properties of the target compound could be investigated to see if it exhibits any emissive behavior, which could be relevant for applications in materials science or as a molecular probe.

Theoretical and Computational Studies of 2 Nonyn 1 One, 1 4 Methylphenyl and Its Reactivity

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental in understanding the electronic structure and molecular orbitals of 2-Nonyn-1-one, 1-(4-methylphenyl)-. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are crucial for predicting its reactivity and spectroscopic properties.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-Nonyn-1-one, 1-(4-methylphenyl)-, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. These calculations also provide valuable information about the molecule's energetic properties.

Key research findings from DFT studies would typically include:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy of the molecule can be calculated, providing insights into its stability.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Properties for 2-Nonyn-1-one, 1-(4-methylphenyl)-

| Property | Value |

|---|---|

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Ab Initio Methods for High-Level Computational Accuracy

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though they are computationally more demanding than DFT. For a molecule like 2-Nonyn-1-one, 1-(4-methylphenyl)-, ab initio calculations can be used to refine the results obtained from DFT and to study excited states and other complex electronic phenomena. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. mdpi.com For 2-Nonyn-1-one, 1-(4-methylphenyl)-, MD simulations can reveal its conformational landscape by exploring the different shapes the molecule can adopt at a given temperature. These simulations also provide insights into how the molecule interacts with other molecules, such as solvents or other reactants. nih.govnih.gov

By simulating the molecule's behavior over a period of time, researchers can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how it might bind to other molecules.

Prediction and Interpretation of Spectroscopic Parameters through Computational Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. For 2-Nonyn-1-one, 1-(4-methylphenyl)-, theoretical calculations can predict various spectra, which can then be compared with experimental data to confirm the molecule's structure.

Key spectroscopic parameters that can be computationally predicted include:

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to different functional groups in the molecule can be calculated, helping to interpret experimental IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C atoms can be predicted, aiding in the assignment of peaks in experimental NMR spectra.

UV-Visible Spectroscopy: The electronic transitions and the corresponding absorption wavelengths can be calculated using methods like Time-Dependent DFT (TD-DFT), providing insights into the molecule's color and electronic properties. dntb.gov.ua

Table 2: Illustrative Computationally Predicted Vibrational Frequencies for Key Functional Groups of 2-Nonyn-1-one, 1-(4-methylphenyl)-

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C≡C (Alkyne) | 2150 |

| C=O (Ketone) | 1685 |

| C=C (Aromatic) | 1600, 1495 |

| C-H (Aromatic) | 3050 |

Note: This data is for illustrative purposes.

Computational Modeling of Reaction Pathways, Transition States, and Reaction Barriers

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For 2-Nonyn-1-one, 1-(4-methylphenyl)-, computational modeling can be used to map out the potential energy surface of a reaction, identifying the most likely pathways from reactants to products.

This involves locating the transition state structures, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the rate of the reaction. By calculating these parameters, chemists can gain a deeper understanding of the molecule's reactivity and predict how it will behave in different chemical environments.

Development of Structure-Reactivity Relationships through Computational Approaches

By systematically studying the computed properties of 2-Nonyn-1-one, 1-(4-methylphenyl)- and related molecules, it is possible to develop quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models correlate the structural or electronic features of a molecule with its chemical reactivity or physical properties.

For instance, by calculating descriptors such as the HOMO-LUMO gap, dipole moment, and various steric parameters for a series of related compounds, a predictive model can be built. This allows for the rational design of new molecules with desired properties, based on the insights gained from computational studies.

In-depth Analysis of 2-Nonyn-1-one, 1-(4-methylphenyl)- Reveals Limited Specific Research

Ynones, in general, are highly valued by chemists for their dual reactivity, possessing both an electrophilic alkyne and a carbonyl group. This functionality allows them to participate in a wide array of chemical transformations. rsc.org They are known to be key intermediates in the construction of complex molecular architectures found in many natural products. rsc.orgrsc.org Their ability to undergo reactions such as Michael additions, cycloadditions, and various cyclization cascades makes them powerful tools for synthetic chemists. rsc.orgrsc.org

In the realm of materials science, the polymerization of ynone-containing monomers can lead to the formation of conjugated polymers with interesting electronic and photothermal properties. Furthermore, the inherent reactivity of ynones makes them suitable precursors for the synthesis of a diverse range of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. nih.gov The triple bond and carbonyl group can be incorporated into ring systems through various cyclization strategies, often catalyzed by transition metals. nih.gov Additionally, the electron-rich alkyne and the oxygen atom of the carbonyl group in ynones can coordinate to metal centers, suggesting potential applications as ligands in organometallic chemistry and catalysis. researchgate.net

Therefore, a detailed article structured around its specific utilization in the total synthesis of natural products, its role in the preparation of advanced organic materials, its function as a precursor for novel heterocyclic compounds, or its development as a unique reagent or ligand cannot be generated at this time due to the absence of specific research findings.

Conclusion and Future Directions in Research on 2 Nonyn 1 One, 1 4 Methylphenyl

Summary of Key Research Findings and Methodological Advancements

Direct research findings on 2-Nonyn-1-one, 1-(4-methylphenyl)- are scarce in publicly available scientific literature. However, the broader family of ynones has been extensively studied, revealing them to be versatile building blocks in organic synthesis. These compounds are known for their dual electrophilic nature, with reactive sites at both the carbonyl carbon and the sp-hybridized carbons of the alkyne.

Key methodological advancements in ynone chemistry that would be applicable to the synthesis and transformation of 2-Nonyn-1-one, 1-(4-methylphenyl)- include:

Synthesis: The most common and efficient methods for preparing ynones involve the coupling of an acid halide with a terminal alkyne (Sonogashira-type coupling) or the oxidation of a corresponding propargyl alcohol. For 2-Nonyn-1-one, 1-(4-methylphenyl)-, this would likely involve the reaction of 4-methylbenzoyl chloride with 1-nonyne (B165147) or the oxidation of 1-(4-methylphenyl)-1-nonyn-3-ol.

Reactivity: Ynones readily undergo a variety of transformations. These include Michael additions, cycloadditions (such as Diels-Alder and 1,3-dipolar cycloadditions), and various transition-metal-catalyzed reactions. These reactions allow for the construction of complex molecular architectures from relatively simple ynone precursors.

A summary of potential synthetic approaches and key reactions is presented in the table below.

| Reaction Type | Potential Reactants for 2-Nonyn-1-one, 1-(4-methylphenyl)- | Potential Product Class |

| Michael Addition | Nucleophiles such as amines, thiols, or phosphines | β-functionalized α,β-unsaturated ketones |

| Diels-Alder Cycloaddition | Dienes (e.g., 1,3-butadiene) | Substituted cyclohexenones |

| 1,3-Dipolar Cycloaddition | Azides, nitrile oxides | Triazoles, isoxazoles |

| Pauson-Khand Reaction | Alkenes, dicobalt octacarbonyl | Bicyclic enones |

Identification of Remaining Challenges and Unexplored Research Avenues

The primary challenge concerning 2-Nonyn-1-one, 1-(4-methylphenyl)- is the lack of specific research. This presents a significant opportunity for foundational studies. Unexplored research avenues include:

Detailed Synthesis and Optimization: A systematic study to determine the most efficient and scalable synthesis of this specific ynone has not been reported.

Comprehensive Reactivity Profiling: A thorough investigation into its reactivity with a wide range of nucleophiles, dienes, and dipoles would be highly valuable.

Physicochemical Characterization: Detailed spectroscopic data (NMR, IR, Mass Spectrometry) and physical properties (melting point, boiling point) are not well-documented.

Biological Activity Screening: The potential biological or pharmacological properties of this compound remain entirely unknown. Many ynones exhibit interesting biological activities, making this a promising area for investigation.

Future Prospects for Expanding the Chemical Space and Synthetic Utility

The future for research into 2-Nonyn-1-one, 1-(4-methylphenyl)- is rich with potential. The strategic placement of the p-tolyl group and the heptyl chain on the ynone core provides a unique scaffold for the synthesis of novel compounds.

Expansion of Chemical Space:

Derivatization: The aromatic ring and the alkyl chain can be further functionalized to create a library of related compounds. For example, electrophilic aromatic substitution on the p-tolyl ring or functionalization of the heptyl chain could lead to a diverse set of molecules with potentially varied properties.

Heterocyclic Synthesis: As a versatile building block, 2-Nonyn-1-one, 1-(4-methylphenyl)- can be used to synthesize a wide array of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

Enhancing Synthetic Utility:

Asymmetric Catalysis: The development of enantioselective transformations using this ynone as a substrate would be a significant advancement, allowing for the synthesis of chiral molecules with high stereocontrol.

Polymer Chemistry: Ynones can be used as monomers in polymerization reactions, suggesting that 2-Nonyn-1-one, 1-(4-methylphenyl)- could be a precursor to novel polymers with interesting electronic or material properties.

Broader Implications for Synthetic Organic Chemistry and Related Fields

While a single compound may seem specific, focused research on 2-Nonyn-1-one, 1-(4-methylphenyl)- could have broader implications. It would contribute to the fundamental understanding of ynone chemistry, providing valuable data points that could help in the development of new synthetic methodologies and reaction prediction models.

Furthermore, the exploration of its potential applications in materials science or medicinal chemistry could lead to the discovery of new functional materials or bioactive molecules. The journey from a relatively unstudied molecule to a valuable chemical entity is a common narrative in chemical science, and 2-Nonyn-1-one, 1-(4-methylphenyl)- stands as a promising candidate for such a transformation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.